molecular formula C30H41BN4O9S B10764151 Dansyl-PEG-phenylboronic acid

Dansyl-PEG-phenylboronic acid

Cat. No.: B10764151
M. Wt: 644.5 g/mol
InChI Key: SRSYXTRQAFUICV-UHFFFAOYSA-N
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Description

Dansyl-PEG-phenylboronic acid is a compound used in chemical biology and bioorthogonal chemistry. It combines the properties of dansylamide, polyethylene glycol (PEG), and phenylboronic acid. Let’s break down its components:

    Dansylamide: A fluorescent dye that can be used for labeling proteins and other biomolecules.

    PEG: Polyethylene glycol, a flexible polymer often used to improve solubility and reduce nonspecific interactions.

    Phenylboronic acid: A boron-containing compound with unique reactivity toward diols and other nucleophiles.

Preparation Methods

The synthesis of Dansyl-PEG-phenylboronic acid involves functionalizing PEG with dansylamide and phenylboronic acid. Specific synthetic routes and reaction conditions may vary, but here’s a general outline:

  • Dansylamide Functionalization:
    • PEG is modified with dansyl chloride or dansyl hydrazine under appropriate conditions.
    • The reaction typically occurs in an organic solvent (e.g., DMF or DMSO) with a base (e.g., triethylamine).
    • The resulting dansyl-PEG intermediate contains the dansylamide group.
  • Phenylboronic Acid Coupling:
    • The dansyl-PEG intermediate is then reacted with phenylboronic acid.
    • This coupling can occur under palladium-catalyzed conditions, such as Suzuki-Miyaura cross-coupling.
    • The resulting compound is this compound.

Chemical Reactions Analysis

Dansyl-PEG-phenylboronic acid undergoes several important reactions:

    Heck Reaction:

    Suzuki-Miyaura Cross-Coupling:

Common reagents include palladium catalysts, bases, and appropriate solvents.

Scientific Research Applications

Dansyl-PEG-phenylboronic acid finds applications in various fields:

    Chemical Biology:

Mechanism of Action

The compound’s mechanism involves:

    Boronate-Diol Interaction:

Comparison with Similar Compounds

Dansyl-PEG-phenylboronic acid stands out due to its combined properties. Similar compounds include:

Properties

Molecular Formula

C30H41BN4O9S

Molecular Weight

644.5 g/mol

IUPAC Name

[3-[[4-[2-[2-[2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoyl]amino]phenyl]boronic acid

InChI

InChI=1S/C30H41BN4O9S/c1-35(2)27-10-4-9-26-25(27)8-5-11-28(26)45(40,41)33-15-17-43-19-21-44-20-18-42-16-14-32-29(36)12-13-30(37)34-24-7-3-6-23(22-24)31(38)39/h3-11,22,33,38-39H,12-21H2,1-2H3,(H,32,36)(H,34,37)

InChI Key

SRSYXTRQAFUICV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC(=O)CCC(=O)NCCOCCOCCOCCNS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C)(O)O

Origin of Product

United States

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